Sulfo-cyanine7 alkyne (potassium)
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Overview
Description
Sulfo-cyanine7 alkyne (potassium) is a water-soluble near-infrared dye with a sulfonated terminal alkyne. This compound is primarily used in copper-catalyzed click chemistry reactions to conjugate with azides in aqueous environments . Its unique properties make it highly valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfo-cyanine7 alkyne (potassium) involves the introduction of a sulfonated terminal alkyne group into the cyanine dye structure. This is typically achieved through a series of organic reactions, including alkylation and sulfonation. The reaction conditions often require the use of strong bases and high temperatures to ensure the successful incorporation of the alkyne group.
Industrial Production Methods
Industrial production of sulfo-cyanine7 alkyne (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sulfo-cyanine7 alkyne (potassium) primarily undergoes copper-catalyzed click chemistry reactions. These reactions involve the conjugation of the alkyne group with azides to form stable triazole linkages .
Common Reagents and Conditions
The common reagents used in these reactions include copper(I) catalysts, such as copper(I) bromide or copper(I) sulfate, and reducing agents like sodium ascorbate. The reactions are typically carried out in aqueous environments at room temperature .
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various applications, including bioimaging and molecular labeling .
Scientific Research Applications
Sulfo-cyanine7 alkyne (potassium) has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in bioimaging techniques to label and track biological molecules.
Medicine: Utilized in diagnostic imaging and therapeutic applications due to its near-infrared fluorescence properties.
Industry: Applied in the development of advanced materials and sensors
Mechanism of Action
The mechanism of action of sulfo-cyanine7 alkyne (potassium) involves its ability to undergo click chemistry reactions with azides. The sulfonated terminal alkyne group reacts with azides in the presence of a copper(I) catalyst to form stable triazole linkages. This reaction is highly specific and efficient, making it ideal for various applications .
Comparison with Similar Compounds
Sulfo-cyanine7 alkyne (potassium) is unique due to its water solubility and near-infrared fluorescence properties. Similar compounds include:
Sulfo-cyanine5 alkyne: Another near-infrared dye with similar properties but different spectral characteristics.
Sulfo-cyanine3 alkyne: A dye with shorter wavelength fluorescence, used in different applications.
Sulfo-cyanine7.5 alkyne: A dye with slightly different chemical structure and properties
These compounds share similar chemical structures but differ in their spectral properties and specific applications, highlighting the uniqueness of sulfo-cyanine7 alkyne (potassium).
Properties
Molecular Formula |
C40H46KN3O7S2 |
---|---|
Molecular Weight |
784.0 g/mol |
IUPAC Name |
potassium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate |
InChI |
InChI=1S/C40H47N3O7S2.K/c1-7-23-41-38(44)14-9-8-10-24-43-35-20-18-31(52(48,49)50)27-33(35)40(4,5)37(43)22-16-29-13-11-12-28(25-29)15-21-36-39(2,3)32-26-30(51(45,46)47)17-19-34(32)42(36)6;/h1,15-22,25-27H,8-14,23-24H2,2-6H3,(H2-,41,44,45,46,47,48,49,50);/q;+1/p-1 |
InChI Key |
BHUOSGHGWGCWQE-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)C)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)NCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)C)C.[K+] |
Origin of Product |
United States |
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